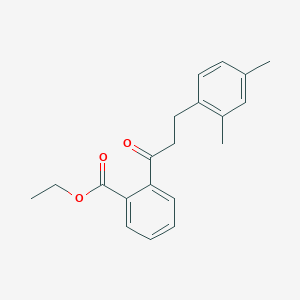

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone, also known as ethylphenidate, is a chemical compound that belongs to the phenidate family1. It has a molecular formula of C20H22O3231.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone from the web search results.Molecular Structure Analysis

The molecular structure of 2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone consists of 20 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms3. However, the specific structural details were not found in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving 2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone are not available in the search results.Physical And Chemical Properties Analysis

The molecular weight of 2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is 310.4 g/mol1. The compound has a density of 1.088g/cm3 and a boiling point of 462.5ºC at 760 mmHg4.Scientific Research Applications

Oxidative Polymerization

Preparation of Telechelics : A study described the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, resulting in polymers with potential applications in high-performance materials (Wei, Challa, & Reedijk, 1991).

Electroactive Poly(Arylene Sulphide) : Research focused on the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to a polymer with semi-conductive properties (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).

Thermosetting Poly(phenylene ether) : Another study synthesized new thermosetting polymers using a copolymerization process involving 2,6-dimethylphenol, indicating potential for high-temperature applications (Fukuhara, Shibasaki, Ando, & Ueda, 2004).

Catalysis and Reaction Mechanisms

Copper-Catalyzed Oxidative Coupling : Research investigated the copper-catalyzed polymerization of 2,6-dimethylphenol, contributing to the understanding of catalytic activities in polymer production (Huisman, Koval, Gamez, & Reedijk, 2006).

Mechanistic Studies in Polymerization : A detailed study examined the mechanism of oxidative coupling polymerization of 2,6-dimethylphenol, aiding in the understanding of polymer formation processes (Gupta, Dijk, Gamez, Challa, & Reedijk, 2007).

Environmental Impact

Anaerobic Biodegradability of Phenols : A study evaluated the anaerobic biodegradability and toxicity of various substituted phenols, including 2,4-dimethylphenol, under methanogenic conditions (O'Connor & Young, 1989).

Biodegradation of Dimethylphenols : Research investigated the biodegradation pathways of dimethylphenols, including 2,4-dimethylphenol, highlighting their environmental fate (Viggor, Heinaru, Loponen, Merimaa, Tenno, & Heinara, 2002).

Safety And Hazards

The safety and hazards associated with 2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone are not detailed in the search results.

Future Directions

The future directions for the research and application of 2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone are not specified in the search results.

Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.

properties

IUPAC Name |

ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-10-9-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFYFIDCAPZHDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644673 |

Source

|

| Record name | Ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone | |

CAS RN |

898793-71-0 |

Source

|

| Record name | Ethyl 2-[3-(2,4-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

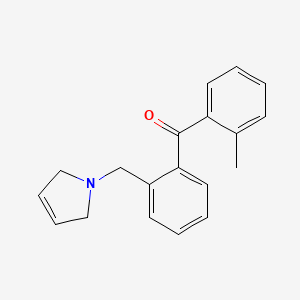

![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)

![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)